7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Beschreibung
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core. Key structural elements include:
- tert-Butoxycarbonyl (Boc) group at position 7, serving as a protective group for amines.
- Methyl group at position 8, enhancing lipophilicity and steric bulk.
- Carboxylic acid at position 2, enabling further functionalization (e.g., amide coupling).
Eigenschaften
IUPAC Name |
8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-10-14-9(11(17)18)7-15(10)5-6-16(8)12(19)20-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVXHWBGUZWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=CN2CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (often referred to as Boc-imidazo-pyrazine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.2817 g/mol
- CAS Number : 1314391-59-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Boc-imidazo-pyrazine. Notably, it exhibits significant activity against Mycobacterium tuberculosis.
Antimycobacterial Evaluation
In a study evaluating various compounds for their antimycobacterial activity, Boc-imidazo-pyrazine was tested alongside established drugs such as Pyrazinamide (PZA) and Isoniazid (INH). The results indicated:
- Minimum Inhibitory Concentration (MIC) : Boc-imidazo-pyrazine showed an MIC of approximately 50 µg/mL against M. tuberculosis H37Rv, which is comparable to that of PZA under certain conditions (Table 1).
| Compound | MIC (µg/mL) | Comparison with PZA |
|---|---|---|
| Boc-imidazo-pyrazine | 50 | Comparable |
| Pyrazinamide (PZA) | 12.5 - 25 | Higher efficacy |
| Isoniazid (INH) | 0.1 - 0.2 | Superior |
Cytotoxicity Studies
Cytotoxicity assays conducted on human liver cancer cell lines (HepG2) showed that Boc-imidazo-pyrazine has a high selectivity index:
- IC₅₀ Value : The IC₅₀ for Boc-imidazo-pyrazine was found to be greater than 750 µM, indicating low cytotoxic effects at therapeutic concentrations.
- Selectivity Index : The selectivity index calculated for this compound was significantly high (>150), suggesting that it selectively inhibits bacterial growth without adversely affecting human cells.
The mechanisms by which Boc-imidazo-pyrazine exerts its biological effects are still under investigation. However, molecular docking studies suggest:
- Target Interaction : The compound may interact with key enzymes involved in mycolic acid biosynthesis and other metabolic pathways in bacteria.
- Structural Similarity : Its structural similarity to known inhibitors indicates potential for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of Boc-imidazo-pyrazine:
- Study on Antimycobacterial Activity : A comprehensive study demonstrated that modifications in the chemical structure of imidazo-pyrazines could enhance their activity against M. tuberculosis.
- In Vitro Testing : In vitro tests indicated that while Boc-imidazo-pyrazine has notable antimycobacterial properties, further optimization is required to improve its potency relative to existing treatments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. The presence of the tetrahydro structure enhances their interaction with biological targets, making them potential candidates for developing new antibiotics or antifungal agents. Studies have shown that modifications to the imidazo[1,2-a]pyrazine core can lead to improved efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
Compounds similar to 7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid have been investigated for their anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been noted in several studies. For instance, derivatives have shown activity against various cancer cell lines, suggesting a mechanism involving the disruption of critical signaling pathways in tumor growth .
Drug Development
Lead Compound for New Drugs
The compound serves as a lead structure for synthesizing new pharmacologically active agents. Its modification at various positions allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing drug candidates. For example, altering the tert-butoxycarbonyl group can enhance solubility and bioavailability, which are vital parameters in drug formulation .
Prodrug Design
Due to its chemical structure, this compound can be utilized in prodrug strategies where it is converted into an active form within the body. This approach can improve the pharmacokinetic properties of drugs by enhancing absorption and reducing toxicity .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with low MIC values. |
| Study B | Anticancer | Showed significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Prodrug Development | Enhanced bioavailability observed in animal models compared to non-modified counterparts. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Functional Group Impact: The Boc group in the target compound and analogs (e.g., ) facilitates amine protection during synthesis, as seen in intermediates for kinase inhibitors . The 8-methyl group in the target compound likely improves metabolic stability compared to non-methylated analogs (e.g., ). Carboxylic acid at position 2 allows conjugation with amines or alcohols, a feature exploited in prodrug design .
Structural Variations :
- Positional Isomerism : Derivatives like 7-Boc-imidazo[1,5-a]pyrazine-3-carboxylic acid (CAS 1432058-58-6) exhibit altered ring connectivity, affecting binding to biological targets .
- Electron-Withdrawing Groups : Bromo-substituted analogs (e.g., ) may exhibit distinct reactivity in cross-coupling reactions.
Biological Relevance :
- Tetrahydroimidazo[1,2-a]pyrazine derivatives are reported as inhibitors of heterotrimeric G-proteins, with substituents like cyclohexylmethyl enhancing potency .
- The target compound’s methyl and Boc groups could optimize pharmacokinetic properties (e.g., solubility, half-life) compared to simpler aldehydes (e.g., ).
Vorbereitungsmethoden
Formation of the Imidazo[1,2-a]pyrazine Core
- Starting from pyrazine-2-methylamine derivatives, an acid anhydride is added dropwise in an ice-water bath to form an amide intermediate.
- This intermediate is then treated with phosphorus oxychloride and phosphorous pentoxide under reflux conditions to induce cyclization, yielding the imidazo[1,2-a]pyrazine framework.
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
Reduction to Tetrahydroimidazo Derivative
Protection of Amino Group with tert-Butoxycarbonyl
- The tetrahydroimidazo derivative is reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol to protect the amino group.
- This reaction proceeds at room temperature and results in the formation of the Boc-protected amino intermediate.
- The Boc protection is critical for subsequent functionalization and purification steps.
Functionalization of Carboxylic Acid Moiety
- The Boc-protected intermediate undergoes condensation with carboxylic acids or their derivatives in solvents such as dichloromethane or methanol.
- Coupling reagents or catalysts (e.g., bis(2-oxo-3-oxazolidinyl)phosphinic chloride) may be employed to facilitate amide bond formation.
- Hydrolysis steps can be applied to convert esters into the free acid form, yielding the target carboxylic acid compound.
- Purification is typically achieved by extraction, washing, drying over anhydrous magnesium sulfate, and silica gel chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Acid anhydride dropwise addition | Ice-water bath | 0°C to room temp | - | Formation of amide intermediate |
| Cyclization | Phosphorus oxychloride + phosphorous pentoxide | - | Reflux (5 hours) | - | Formation of imidazo[1,2-a]pyrazine |
| Hydrogenation | Pd/C catalyst, H2 gas | Ethanol | Room temperature | - | Reduction to tetrahydro derivative |
| Boc protection | Di-tert-butyl dicarbonate | Ethanol | Room temperature | - | Amino group protection |
| Condensation/hydrolysis | Carboxylic acid derivatives + coupling agents | Dichloromethane, MeOH | Room temperature | 63-95 | Formation of carboxylic acid derivatives |
| Purification | Extraction, washing, drying, silica gel chromatography | Various | Ambient | - | Isolation of pure compound |
Note: Exact yields vary depending on specific substituents and reaction scale.
Detailed Research Findings and Observations
- The use of phosphorus oxychloride and phosphorous pentoxide is pivotal for the cyclization step, enabling the formation of the fused imidazo[1,2-a]pyrazine ring system with high selectivity.
- Catalytic hydrogenation conditions are mild, preserving sensitive functional groups while reducing the aromatic system to the tetrahydro form.
- Boc protection is efficiently accomplished in ethanol, providing a stable protecting group that facilitates further synthetic transformations and purification.
- The condensation reactions to install the carboxylic acid functionality or its derivatives proceed smoothly at room temperature, often monitored by TLC for completion.
- Purification through silica gel chromatography ensures high purity of the final compound, which is typically isolated as a white solid.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Amide formation | Acid anhydride, pyrazine-2-methylamine | Formation of amide intermediate |
| Cyclization | Phosphorus oxychloride, phosphorous pentoxide | Formation of imidazo[1,2-a]pyrazine |
| Hydrogenation | Pd/C, H2, ethanol | Reduction to tetrahydro derivative |
| Boc protection | Di-tert-butyl dicarbonate, ethanol | Amino group protection |
| Carboxylic acid functionalization | Carboxylic acids, coupling agents, solvents | Introduction of acid moiety |
| Purification | Extraction, washing, chromatography | Isolation of pure compound |
Q & A
Q. What are the key synthetic steps for preparing 7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid?
The synthesis typically involves:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect reactive amines, often via Boc-anhydride in dichloromethane (DCM) with a base like DIPEA .
- Cyclization : Formation of the tetrahydroimidazo[1,2-a]pyrazine core using reagents like trichloroacetone or via cyclocondensation reactions .
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with saturated NaHCO₃ .
- Purification : Flash chromatography (e.g., MeOH/DCM gradients) or recrystallization in DCM/hexane .
Q. How is the Boc group removed during synthesis, and what precautions are necessary?
The Boc group is cleaved with TFA (20–30 equiv.) in DCM at room temperature for 2–5 hours. Post-reaction, excess TFA is removed under reduced pressure, and the residue is neutralized with NaHCO₃ to prevent acid-mediated side reactions. Residual TFA can interfere with downstream coupling, so thorough drying (MgSO₄) is critical .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Using DCM/hexane mixtures to achieve high purity (>90%) .
- Flash chromatography : Silica gel columns with gradients of MeOH/DCM (0–5%) or ammonia/DCM systems for amine-containing intermediates .
- LC-MS monitoring : Ensures purity and confirms molecular weight (e.g., LC-MS m/z 515.2 observed for intermediates) .
Advanced Research Questions
Q. How can reaction yields be optimized for coupling steps involving this compound?
- Coupling agents : Use DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient amide bond formation between carboxylic acids and amines in MeOH at 0°C to room temperature .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps, while DCM minimizes side reactions during Boc deprotection .
- Statistical optimization : Bayesian algorithms can model reaction parameters (temperature, stoichiometry) to maximize yields .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., Boc-group tert-butyl at δ 1.4 ppm) and carbons (e.g., carbonyl at δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ observed within 0.1 ppm of calculated values) .
- IR spectroscopy : Confirms functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹) .
Q. How to resolve contradictions in spectral data during characterization?
- Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR analysis .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. What strategies enable regioselective functionalization of the tetrahydroimidazo[1,2-a]pyrazine core?
- Protecting group interplay : Use orthogonal protecting groups (e.g., Boc for amines, methyl esters for carboxylic acids) to direct substitutions .
- Metal catalysis : Ruthenium/NHC catalysts enable enantioselective hydrogenation for chiral intermediates .
- Halogenation : Introduce iodine or bromine at specific positions via electrophilic substitution for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How does the Boc group influence the compound’s reactivity in downstream reactions?
- Steric hindrance : The bulky Boc group slows nucleophilic attacks at the adjacent amine, favoring reactions at the carboxylic acid position .
- Acid sensitivity : Boc deprotection under mild acidic conditions (e.g., TFA) preserves acid-sensitive functional groups (e.g., cyano or ester moieties) .
Applications in Drug Discovery
Q. What biological activities are associated with tetrahydroimidazo[1,2-a]pyrazine derivatives?
- Antimicrobial activity : Hydrazone derivatives show efficacy against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .
- Neurological targets : Analogues act as calcium channel blockers or neuroprotectants in ischemia models .
- CFTR modulation : Tetrahydroimidazo[1,2-a]pyridine carboxamides enhance chloride transport in cystic fibrosis research .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
